molecular formula C8H17N3O2 B14277331 (2R,3S)-2-azidooctane-1,3-diol CAS No. 168421-24-7

(2R,3S)-2-azidooctane-1,3-diol

Cat. No.: B14277331
CAS No.: 168421-24-7
M. Wt: 187.24 g/mol
InChI Key: UKEDANHVKNAKDE-SFYZADRCSA-N
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Description

(2R,3S)-2-azidooctane-1,3-diol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an azido group and two hydroxyl groups, makes it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-azidooctane-1,3-diol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction of (2R,3S)-2-bromo-1,3-octanediol with sodium azide in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-azidooctane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for azido group reduction.

    Substitution: Sodium azide (NaN₃) in DMF is used for azidation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-azidooctane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine

In medicine, this compound has potential applications in drug development. Its derivatives can be explored for their pharmacological properties and therapeutic potential.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-azidooctane-1,3-diol involves its functional groups interacting with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2,3-Dibromobutane: A similar compound with bromine atoms instead of the azido group.

    (2R,3S)-2,3-Dichlorobutane: Another similar compound with chlorine atoms.

Uniqueness

(2R,3S)-2-azidooctane-1,3-diol is unique due to the presence of the azido group, which imparts distinct reactivity and applications compared to its halogenated counterparts. The azido group allows for bioorthogonal reactions, making it particularly valuable in biological and medicinal chemistry.

Properties

CAS No.

168421-24-7

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2R,3S)-2-azidooctane-1,3-diol

InChI

InChI=1S/C8H17N3O2/c1-2-3-4-5-8(13)7(6-12)10-11-9/h7-8,12-13H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

UKEDANHVKNAKDE-SFYZADRCSA-N

Isomeric SMILES

CCCCC[C@@H]([C@@H](CO)N=[N+]=[N-])O

Canonical SMILES

CCCCCC(C(CO)N=[N+]=[N-])O

Origin of Product

United States

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